Product packaging for 1,2-bis[(4-chlorophenyl)methylideneamino]guanidine(Cat. No.:CAS No. 25875-51-8)

1,2-bis[(4-chlorophenyl)methylideneamino]guanidine

Cat. No.: B1679493
CAS No.: 25875-51-8
M. Wt: 334.2 g/mol
InChI Key: MOOFYEJFXBSZGE-UHFFFAOYSA-N
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Description

Evolution of Research Perspectives on Robenidine's Biological Activities While historically focused on coccidiosis control in poultry and rabbits, research perspectives on robenidine's biological activities have evolved to explore its potential against other pathogensnih.govacs.org. The exact anticoccidial mechanism of robenidine is still under investigation, though studies suggest it may interfere with energy metabolism by inhibiting respiratory chain phosphorylation and ATPases, and inhibiting oxidative phosphorylation in mitochondriatandfonline.comnih.govnih.gov. It is believed to interfere with the metabolic pathways of Eimeria parasites, inhibiting key enzymes involved in energy productioncphi-online.com. Robenidine does not affect the initial intracellular development of coccidia but prevents the formation of mature schizontsnih.gov.

More recent academic research has expanded to investigate robenidine's activity beyond coccidia. Despite the genetic similarity between Eimeria and Plasmodium (both members of the Apicomplexa phylum), relatively little research had focused on robenidine's efficacy against malaria until recently nih.govacs.org. Studies have now evaluated robenidine and its analogues against Plasmodium falciparum, including multidrug-resistant strains, showing promising in vitro activity nih.govacs.orgacs.org. For instance, robenidine exhibited an average in vitro IC50 of 324 nM against the drug-sensitive P. falciparum strain D6 acs.org.

Furthermore, robenidine has been identified as a potential antifungal agent through FDA-approved drug library screening frontiersin.org. Research indicates that robenidine possesses broad-spectrum antifungal activity against various clinically important fungal pathogens, including Candida albicans and the emerging drug-resistant Candida auris frontiersin.org. Studies suggest that robenidine may exert its antifungal activity by targeting the fungal cell wall integrity signaling pathway frontiersin.org. Robenidine-treated C. albicans cells were found to be hypersensitive to cell wall stressors, indicating potential interference with cell wall structure frontiersin.org.

Research has also explored the antibacterial activity of robenidine and its analogues. While robenidine itself has shown activity against certain Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Streptococcus pneumoniae, its activity against Gram-negative bacteria is limited unless combined with agents that permeabilize the outer membrane researchgate.netnih.gov. Studies have demonstrated that robenidine in combination with ethylenediaminetetraacetic acid (EDTA) or polymyxin (B74138) B can exhibit potent activity against a range of Gram-negative pathogens researchgate.netnih.gov.

The evolution of research perspectives highlights the potential for repurposing robenidine and developing novel analogues with activity against a broader range of parasitic and microbial pathogens nih.govacs.orgfrontiersin.orgmdpi.com.

Data Table: In Vitro Activity of Robenidine Against Plasmodium falciparum

StrainDescriptionIn vitro IC50 (nM)Source
D6Drug-sensitive324 acs.org
Dd2Multidrug-resistantEvaluated, activity observed acs.org
Tm90–C2BMultidrug-resistantEvaluated, activity observed acs.org
A6Multidrug-resistantEvaluated, activity observed acs.org

Data Table: In Vitro Activity of Robenidine Against Fungal Pathogens

Fungal PathogenObserved ActivityNotesSource
Candida albicansSignificant inhibition of growth, filamentation, and biofilm formationEffective against fluconazole-resistant clinical isolates frontiersin.org
Candida aurisHighly effectiveMore efficient than fluconazole (B54011) in inhibiting growth, dose-dependent frontiersin.org
Diversity of clinically important fungal pathogensBroad-spectrum activity frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13Cl2N5 B1679493 1,2-bis[(4-chlorophenyl)methylideneamino]guanidine CAS No. 25875-51-8

Properties

IUPAC Name

1,2-bis[(4-chlorophenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOFYEJFXBSZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25875-51-8
Record name Robenidine
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Record name Robenidine
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Synthetic Methodologies and Chemical Derivatization of Robenidine

Established Synthetic Pathways for Robenidine and its Core Analogues

The foundational synthetic approaches to Robenidine and its core aminoguanidine (B1677879) analogues typically involve the condensation of appropriate carbonyl compounds with a diaminoguanidine (B1197381) precursor. These methods are often straightforward and amenable to large-scale production. nih.govacs.org

Synthesis of the Aminoguanidine Chemotype

The core aminoguanidine structure, which forms the central scaffold of Robenidine and its analogues, is commonly synthesized through the reaction of 1,3-diaminoguanidine hydrochloride with aldehydes or ketones. nih.govacs.org A widely cited method for synthesizing Robenidine itself involves the condensation of 1,3-diaminoguanidine hydrochloride with p-chlorobenzaldehyde. This reaction is typically conducted by refluxing the reactants in a solvent such as ethanol. nih.govacs.orgnih.gov

A detailed procedure for the preparation of Robenidine hydrochloride involves dissolving 1,3-diaminoguanidine hydrochloride in methanol (B129727), adjusting the pH, and then adding a solution of p-chlorobenzaldehyde in methanol. The mixture is then refluxed, followed by solvent distillation, washing, and drying to yield the product. Critical parameters for this synthesis include the solvent ratio of 1,3-diaminoguanidine hydrochloride to methanol (typically 1:2.8–3.5 by mass) and the molar ratio of 1,3-diaminoguanidine hydrochloride to p-chlorobenzaldehyde (typically 1:2.1–2.3) to maximize yield. google.com Temperature control, maintaining 45–55°C during initial dissolution and addition, is also important to prevent side reactions and ensure homogeneity.

An alternative two-step synthesis pathway involves the reaction of hydrazine (B178648) hydrate (B1144303) with a cyano compound, such as cyanogen (B1215507) chloride, to form 1,3-diaminoguanidine, which is then reacted directly with a p-halobenzaldehyde without isolation. google.com This method can utilize solvents like isopropanol (B130326), ethanol, or methanol, with isopropanol potentially favoring higher yields.

These established methods highlight the relative simplicity and efficiency of synthesizing the core aminoguanidine structure, making them suitable for both laboratory-scale exploration and large-scale industrial production. nih.govacs.org

Methodologies for Symmetrical and Asymmetrical Derivatization

Robenidine is a symmetrical molecule, meaning both benzylideneamino groups attached to the central guanidine (B92328) core are identical. acs.orgnih.gov However, synthetic methodologies allow for both symmetrical and asymmetrical derivatization of the aminoguanidine chemotype, leading to a diverse range of analogues. nih.govacs.org

Symmetrical derivatization is often achieved by reacting 1,3-diaminoguanidine with two equivalents of the same aldehyde or ketone, as seen in the standard synthesis of Robenidine with p-chlorobenzaldehyde. nih.govacs.orgnih.gov This approach readily yields symmetrical products. For example, a general synthesis of symmetrical aminoguanidine Robenidine analogues involves refluxing two equivalents of a substituted benzaldehyde (B42025) or acetophenone (B1666503) with 1,3-diaminoguanidine hydrochloride in ethanol. nih.govacs.orgnih.gov

Asymmetrical derivatization, where the two groups attached to the guanidine core are different, requires more controlled synthetic strategies. While the search results primarily detail the synthesis of symmetrical analogues, the existence of asymmetrical Robenidine analogues is noted in research exploring structure-activity relationships. nih.gov Achieving asymmetry often involves sequential reactions or using differentially protected diaminoguanidine precursors, although specific detailed methodologies for creating asymmetrical Robenidine derivatives were not extensively detailed in the provided search results. However, research into other guanidine derivatives demonstrates strategies for achieving asymmetry, such as the use of chiral catalysts in asymmetric synthesis or specific reaction conditions favoring mono-addition or differential functionalization. researchgate.netacs.orgresearchgate.netscispace.comrsc.org

Research has explored the impact of substituents on the aryl rings of symmetrical Robenidine analogues on their biological activity. For instance, studies on antimalarial activity showed that certain nitro and cyano derivatives were significantly more active than Robenidine. nih.gov The position and nature of substituents on the phenyl moiety can influence the activity of derivatives against various pathogens. nih.govresearchgate.net

Advanced Synthetic Approaches for Novel Robenidine Derivatives

Beyond the established condensation reactions, advanced synthetic approaches are being explored to generate novel Robenidine derivatives with potentially enhanced or altered biological properties. These approaches often involve modifying the core structure or introducing new functional groups.

One area of exploration involves synthesizing aminoguanidines containing an alkynyl moiety, which can be achieved through reactions involving ethynylbenzaldehyde derivatives and subsequent reactions with hydrazinecarboximidamide. nih.gov This demonstrates the potential to incorporate carbon-carbon triple bonds into the structure, opening avenues for further functionalization through click chemistry or other alkyne-based transformations.

Another advanced approach involves the catalytic synthesis of cyclic guanidines, which could potentially serve as scaffolds for novel Robenidine-like structures or provide insights into modifying the central guanidine core. chemrxiv.org Methods employing hydrogen atom transfer and radical-polar crossover have been developed for the synthesis of cyclic guanidines, and these cyclic structures can undergo further derivatization. chemrxiv.org

Furthermore, the synthesis of novel aminoguanidine derivatives has been explored in the context of developing kinase inhibitors, suggesting that the aminoguanidine chemotype can be incorporated into more complex molecular architectures. deepdyve.com These advanced methods often involve multi-step syntheses and may utilize transition metal catalysis or other specialized reagents and conditions to achieve desired structural modifications.

Detailed research findings on the synthesis of specific novel derivatives highlight the yields and characterization data obtained. For example, the synthesis of an aminoguanidine containing a substituted phenylethynyl group involved reacting a substituted phenylethynyl)benzaldehyde with hydrazinecarboximidamide carbonate, yielding the product as a solid with a specific melting point and characteristic NMR and MS data. nih.gov

Table 1: Example Synthesis Data for an Aminoguanidine Derivative

Starting Material 1Starting Material 2Reagents/ConditionsProductYieldPhysical State
4-(substituted-phenylethynyl)benzaldehydeHydrazinecarboximidamide carbonateNaOAc, Water, EtOH, 70°C, 6 h, then cooling2-(4-(substituted-phenylethynyl)benzylidene)hydrazine-1-carboximidamideNot specifiedSolid

Note: Yield data was not explicitly provided for this general reaction in the source, but specific examples within the source included yields.

Conjugation Strategies for Robenidine in Biochemical Research (e.g., Artificial Antigen Synthesis)

In biochemical research, particularly in the development of immunoassays, it is often necessary to conjugate small molecules like Robenidine, which are not inherently immunogenic (haptens), to larger carrier proteins to create artificial antigens. This process allows for the generation of antibodies that recognize the hapten.

A reported method for synthesizing Robenidine hydrochloride artificial antigens involves reacting Robenidine hydrochloride with 1,3-diaminoguanidine hydrochloride to obtain haptens. wipo.int These haptens are then coupled with a carrier protein using a carbodiimide (B86325) method. wipo.int The resulting artificial antigens can be used in immunoassays, and the coupling ratio of the conjugates can be determined using methods like the ultraviolet method. wipo.int

This conjugation strategy is crucial for developing tools for detecting Robenidine, for example, in food safety testing using techniques like enzyme-linked immunosorbent assay (ELISA) or immunochromatographic strip assay. researchgate.net The creation of specific antibodies against Robenidine requires it to be presented to the immune system in a way that elicits an immune response, which is achieved by conjugating it to a carrier molecule. wipo.intcreative-diagnostics.com

The carbodiimide method is a common technique for coupling haptens to proteins, facilitating the formation of a stable link between the small molecule and the larger carrier. wipo.int This process enables the hapten to be recognized as part of a larger, immunogenic complex, triggering an immune response and the production of antibodies specific to the hapten.

Table 2: Artificial Antigen Synthesis Steps

StepDescriptionMethod/Reagents
1Synthesis of Haptens from Robenidine HydrochlorideReaction with 1,3-diaminoguanidine hydrochloride
2Coupling of Haptens to Carrier ProteinCarbodiimide method
3Characterization of Artificial Antigen (e.g., determining coupling ratio)Ultraviolet method

This strategy of conjugating Robenidine to carrier proteins is a fundamental technique in biochemical research aimed at developing immunological tools for detection and analysis. wipo.intresearchgate.netcreative-diagnostics.com

Molecular and Cellular Mechanisms of Action of Robenidine

Antiparasitic Mechanisms

Robenidine's antiparasitic actions have been investigated across different parasitic organisms, revealing distinct molecular and cellular targets.

Molecular Interactions with Apicomplexan Parasites (Eimeria, Plasmodium)

Robenidine is known to be effective against coccidiosis, a disease caused by Eimeria species, which are Apicomplexan parasites. wikipedia.orgmsdvetmanual.com Its mechanism against Eimeria involves preventing the formation of mature schizonts, a developmental stage in the parasite's life cycle. nih.govmsdvetmanual.com While it allows initial intracellular development, it interferes with nuclear division in schizonts and microgamonts, and also disrupts the formation of wall-forming bodies in macrogamonts. nih.gov

The mechanism of action is presumed to involve interference with energy metabolism. This includes the inhibition of respiratory chain phosphorylation and ATPases, as well as the inhibition of oxidative phosphorylation. nih.gov However, the high concentrations required for the inhibition of these enzymes raise questions about the direct translation of this mechanism to the anticoccidial effect. nih.gov

Robenidine derivatives have also shown promising activity against Plasmodium falciparum, another Apicomplexan parasite responsible for malaria. nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net Studies have evaluated robenidine's in vitro efficacy against P. falciparum, demonstrating potent activity. acs.orgresearchgate.net The close genetic relationship between Eimeria and Plasmodium has motivated the investigation of robenidine derivatives against malaria. nih.govresearchgate.netacs.orgresearchgate.net

Antischistosomal Action Mechanisms in Schistosoma mansoni

Recent studies have explored the efficacy of robenidine derivatives against Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis. nih.govresearchgate.netresearchgate.netunibas.chdntb.gov.ua Robenidine derivatives, containing an aminoguanidine (B1677879) core, have shown promising activities against both newly transformed schistosomula and adult Schistosoma mansoni in phenotypic screenings. nih.govresearchgate.netresearchgate.net The investigation was motivated by the similar habitat of Plasmodium falciparum and Schistosoma mansoni and potentially related cellular mechanisms, such as the heme detoxification pathway. nih.govresearchgate.netresearchgate.net

Phenotypic screening of robenidine and its derivatives against S. mansoni has identified candidates with low EC50 values, indicating potent activity against both developmental stages. nih.govresearchgate.netresearchgate.net Structure-activity relationship studies have revealed that certain modifications to the robenidine structure, such as the presence of electron-withdrawing groups at the phenyl moiety and methyl groups adjacent to the guanidine (B92328) moiety, can enhance activity against S. mansoni. nih.govresearchgate.netresearchgate.net

Antigiardial Action Mechanisms in Giardia duodenalis

Robenidine and its analogues have demonstrated in vitro antigiardial effects against Giardia duodenalis, an enteric protozoan parasite. nih.govresearchgate.netcabidigitallibrary.orgnih.gov Studies have shown that robenidine is associated with the inhibition of in vitro adherence of the parasite and causes damage to the parasite's plasma membrane. nih.govresearchgate.netcabidigitallibrary.org

Research findings indicate that robenidine exhibits potent and rapid activity against G. duodenalis, particularly during the trophozoite stage. researchgate.net Electron microscopy observations have revealed significant structural damage to giardial trophozoites, including membrane rupture, which is consistent with a mechanism targeting the cell membrane. nih.govresearchgate.net This damage to the plasma membrane is believed to adversely affect the ability of the trophozoite to attach, a crucial step in the parasite's life cycle. nih.govresearchgate.net

Studies with robenidine analogues have also explored their efficacy and selectivity against Giardia. cabidigitallibrary.orgnih.gov Some analogues have shown rapid giardicidal activity and have been observed to cause gross morphological changes to the dorsal cytoplasmic membrane of trophozoites. nih.govresearchgate.net

Antibacterial Mechanisms

While primarily known as an antiparasitic agent, robenidine and its analogues have also been investigated for their antibacterial properties, particularly concerning their impact on bacterial cell membranes.

Disruption of Bacterial Cell Membrane Potential

Research on robenidine analogues, such as NCL195, has indicated that they display potent bactericidal activity against certain bacteria by disrupting the cell membrane potential. plos.orgmurdoch.edu.aunih.govnih.govfrontiersin.orgnih.gov This mechanism has been observed in both Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus. plos.orgmurdoch.edu.aunih.govnih.govfrontiersin.orgnih.gov

Mechanism of action studies, utilizing fluorescence spectrometry with dyes like DiOC2(3), have been conducted to examine the perturbation of the cell membrane by robenidine analogues. plos.orgmurdoch.edu.aunih.govfrontiersin.org These studies provide confirmation that the compounds permeabilize the cytoplasmic membrane, thereby hindering the establishment and maintenance of essential energy sources required for cell functioning. murdoch.edu.aufrontiersin.org

For Gram-negative bacteria, the outer membrane can pose a barrier to the entry of compounds like robenidine analogues. frontiersin.orgnih.govnih.govfrontiersin.org However, in the presence of outer membrane permeabilizers such as EDTA or polymyxin (B74138) B, robenidine analogues have demonstrated activity against Gram-negative pathogens. plos.orgmurdoch.edu.aunih.govfrontiersin.orgnih.govnih.govfrontiersin.org This suggests that while the primary target may be the inner membrane, access is limited by the outer membrane in Gram-negative species. frontiersin.orgfrontiersin.org The combination of outer membrane permeabilizers and robenidine analogues can lead to the disruption of both the outer and inner membrane potential in Gram-negative bacteria. frontiersin.org

Impact on Gram-Positive and Gram-Negative Bacterial Cell Structures

In addition to disrupting membrane potential, robenidine analogues have been shown to impact the structural integrity of bacterial cells. Morphometric analysis using transmission electron microscopy (TEM) has revealed significant changes to the cell membrane of Gram-positive bacteria like Streptococcus pneumoniae after exposure to robenidine analogues. plos.org Treated samples have shown significantly thicker cell membranes compared to untreated controls. plos.org TEM images have also shown perturbation of the membrane in Staphylococcus aureus treated with robenidine analogues, consistent with a membrane-acting property, and the observation of mesosome-like membrane structures. frontiersin.orgnih.gov

While robenidine itself has shown a predominantly Gram-positive spectrum of activity, likely due to the outer membrane in Gram-negative organisms limiting its entry, studies with analogues in combination with outer membrane permeabilizers have shown effects on Gram-negative bacteria. frontiersin.org This suggests that the underlying target or mechanism involving cell structures may also be present in Gram-negative species, but requires overcoming the outer membrane barrier. adelaide.edu.au

Antifungal Mechanisms

The antifungal activity of robenidine is closely linked to its impact on the structural integrity of the fungal cell and the signaling cascades that govern cell wall homeostasis.

Modulation of Fungal Cell Wall Integrity Pathways

Evidence suggests that robenidine targets the cell wall integrity (CWI) signaling pathway in fungi nih.govresearchgate.netnih.govfrontiersin.orgcolab.wsomicsdi.org. Treatment with robenidine has been shown to induce hypersensitivity in C. albicans cells to various cell wall stressors nih.govresearchgate.netnih.govfrontiersin.orgcolab.ws. Furthermore, analysis of the cell wall structure using transmission electron microscopy (TEM) has revealed severe damage in robenidine-treated cells nih.govresearchgate.netnih.govfrontiersin.orgcolab.wsomicsdi.org. This observed damage implies a direct or indirect disruption of the fungal cell wall structure. Robenidine has been found to exert a cell wall remodeling effect on C. albicans by disrupting both the mannan (B1593421) and chitin (B13524) components of the cell wall nih.govfrontiersin.orgresearchgate.net.

Regulation of Kinase Signaling (e.g., Mkc1) and Transcription Factors (e.g., Rlm1)

Studies have indicated that robenidine affects key components of the CWI pathway, including the kinase Mkc1 and the transcription factor Rlm1 nih.govresearchgate.netnih.govfrontiersin.orgcolab.ws. Upon treatment with robenidine, a dose-dependent increase in the phosphorylation of Mkc1, a marker for cell wall integrity, has been observed nih.govresearchgate.netnih.govfrontiersin.orgcolab.ws. This initial increase in phosphorylation was followed by a decrease after prolonged exposure nih.govresearchgate.netnih.govfrontiersin.orgcolab.ws. Further investigations utilizing RNA-seq and qPCR have provided evidence that Rlm1, a transcription factor positioned downstream of Mkc1 in the signaling cascade, may represent a potential target of robenidine nih.govresearchgate.netnih.govfrontiersin.orgcolab.ws. Rlm1 plays a crucial role in the maintenance of cell wall integrity nih.govfrontiersin.org. The disruption of both chitin and mannan compositions in the cell wall by robenidine is suggested to occur via RLM1 expression, mediated through the Mkc1 phosphorylation pathway nih.govfrontiersin.orgresearchgate.net.

Structure Activity Relationship Sar Studies of Robenidine Analogues

SAR for Antimalarial Potency and Efficacy

The investigation into robenidine analogues as antimalarial agents has revealed critical structural requirements for potent activity against Plasmodium falciparum, including multidrug-resistant strains. acs.org Robenidine itself exhibits a promising starting-point activity with an in vitro 50% inhibitory concentration (IC50) of 324 nM against the D6 strain of the parasite. nih.gov Iterative SAR studies, focusing on modifying the symmetrical 4-chloro substituents on the two phenyl rings, have led to the discovery of significantly more potent compounds. acs.orgnih.gov

Key findings from these studies include:

Halogen Substitution: The type and position of halogen substituents on the phenyl rings significantly impact antiplasmodial activity. Chloro and bromo-substituted analogues were generally more active than their fluoro-substituted counterparts. For instance, the para-bromo analogue showed moderately improved activity over robenidine, while the ortho-fluoro derivative was substantially less active. nih.gov

Alkoxy and Fluoroalkoxy Groups: Replacing the 4-chloro groups with electron-donating or strongly electron-withdrawing groups led to some of the most significant gains in potency. The 4-methoxy derivative was an early compound that showed improved potency. nih.gov Further exploration led to the discovery that the 4-(trifluoromethoxy) analogue (Compound 16) was the most potent in one series, with an IC50 value of 39 nM, representing a nearly 10-fold improvement over the parent robenidine molecule. nih.gov

Imine Carbon Methylation: Adding methyl groups to the benzyl (B1604629) carbons of the aminoguanidine (B1677879) moiety (the R2 position) was another successful strategy to enhance potency. nih.gov

In Vivo Efficacy: The optimized analogues have demonstrated impressive in vivo efficacy. One lead compound, an aminoguanidine derivative, showed excellent activity against drug-resistant malaria in vitro and a 50% effective dose (ED50) of just 0.25 mg/kg/day in a murine malaria model, highlighting the potential of this chemical class. acs.orgnih.govmurdoch.edu.auresearchgate.net

CompoundModification from Robenidine (4-chloro substituent)IC50 vs. P. falciparum (D6 Strain)
Robenidine4-Cl (Baseline)324 nM
Compound 22-FLower activity than robenidine
Compound 94-BrModerately improved activity
Compound 114-OCH3Improved potency over robenidine
Compound 164-OCF339 nM

SAR for Antibacterial Efficacy

Robenidine and its analogues have been identified as a promising class of antibacterial agents, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Robenidine itself is active against MRSA and VRE with Minimum Inhibitory Concentration (MIC) values of 8.1 µM and 4.7 µM, respectively. nih.gov SAR studies have explored modifications to enhance this activity and broaden the spectrum.

Key SAR insights for antibacterial efficacy include:

Phenyl Ring Substitution: There is considerable tolerance for isosteres of the 4-chloro group. Substituents such as 3-Cl, 4-CH3, and 4-CH(CH3)2 maintained or slightly improved activity, with MICs in the 8.1–13.0 µM range. nih.gov Larger groups like 4-C(CH3)3 were also tolerated, though with slightly reduced activity. nih.gov Introduction of an indole (B1671886) moiety resulted in the most potent MRSA-active analogue, with a MIC of 1.0 µg/mL. rutgers.edu

Imine Carbon Alkylation: Alkylation at the imine carbon identified a binding pocket that accommodates methyl or ethyl groups. nih.gov The introduction of a hydroxymethyl (CH2OH) group at this position was also well-tolerated. nih.gov

Desymmetrization: Creating asymmetric analogues, where the two phenyl rings have different substituents, has been a successful strategy. rutgers.edu Desymmetrization and the introduction of imine alkyl substituents led to analogues with increased potency against VRE, with one compound reaching a MIC of 0.5 µg/mL. rutgers.edu

Monomeric Analogues: Simpler, monomeric structures based on the (E)-2-benzylidenehydrazine-1-carboximidamide scaffold also display antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting further development of this core structure. rutgers.edunih.gov

Gram-Negative Activity: While robenidine has limited activity against Gram-negative bacteria, this can be overcome. The addition of outer membrane permeabilizers, such as polymyxin (B74138) B, can engender significant activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov Certain monomeric analogues also show modest intrinsic activity against Gram-negative strains. rutgers.edu The AcrAB-TolC efflux pump has been identified as a mechanism of resistance to some robenidine analogues in Enterobacterales. researchgate.netadelaide.edu.au

Compound/Analogue TypeTarget BacteriaKey Structural FeatureMIC
Robenidine (1)MRSASymmetrical 4-Cl phenyl8.1 µM
Robenidine (1)VRESymmetrical 4-Cl phenyl4.7 µM
Analogue 3Gram-positive3-Cl phenyl8.1-13.0 µM
Analogue 21Gram-positive4-CH3 phenyl8.1-13.0 µM
Indole Analogue (30)MRSAAsymmetric, contains indole moiety1.0 µg/mL
Asymmetric Analogue (20)VREDesymmetrized with imine alkyl group0.5 µg/mL
Monomeric Analogue (45)Gram-positive & Gram-negative4-tert-butyl phenyl16-64 µg/mL

SAR for Antischistosomal Activity

The demonstrated success of robenidine analogues against the protozoan Plasmodium prompted investigations into their efficacy against the helminthic parasite Schistosoma mansoni. mdpi.com Phenotypic screening of a library of robenidine derivatives against both newly transformed schistosomula (NTS) and adult worms has established a clear SAR for antischistosomal activity. mdpi.comnih.gov

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl moiety is a key factor for enhancing activity against both NTS and adult schistosomes. mdpi.com A clear activity-increasing trend was observed with fluorinated substituents at the para position of the phenyl rings in the order of OCHF2 > OCF3 > CF3. nih.gov

Methyl Groups: The addition of methyl groups adjacent to the central guanidine (B92328) moiety also enhances the antischistosomal activity of the derivatives. mdpi.com

Potency: These modifications have led to the identification of 11 candidate compounds with low micromolar 50% effective concentration (EC50) values, ranging from 1.12–4.63 µM for NTS and 2.78–9.47 µM for adult worms. mdpi.com

In Vivo Challenges: Despite promising in vitro potency and favorable pharmacokinetic properties, two lead candidates, 2,2'-Bis[(3-cyano-4-fluorophenyl)methylene] carbonimidic Dihydrazide Hydrochloride and 2,2'-Bis[(4-difluoromethoxyphenyl) ethylidene] carbonimidic Dihydrazide Hydrochloride, did not significantly reduce worm burden in an in vivo mouse model. mdpi.comnih.gov This suggests that further refinement of the scaffold is necessary to translate the potent in vitro antischistosomal effects into in vivo efficacy. mdpi.com

Life StageKey Structural Features for High ActivityAchieved EC50 Range of Lead Candidates
Newly Transformed Schistosomula (NTS)Electron-withdrawing groups (e.g., -OCHF2, -CN, -F) on phenyl rings; methyl groups near guanidine core.1.12 - 4.63 µM
Adult S. mansoniElectron-withdrawing groups (e.g., -OCHF2, -CN, -F) on phenyl rings; methyl groups near guanidine core.2.78 - 9.47 µM

Computational Chemistry Approaches in Robenidine SAR Analysis

While extensive synthetic and biological evaluation has defined the SAR for robenidine analogues, the application of computational chemistry approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking specifically to this compound class is not widely documented in publicly available literature. These in silico methods are powerful tools in modern drug discovery for rationalizing observed biological activities and guiding the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling involves creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For robenidine analogues, a QSAR model could correlate calculated molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters) with their experimentally determined IC50 or MIC values. A robust QSAR model could then be used to predict the activity of novel, unsynthesized robenidine derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) could further provide insights into how the steric and electrostatic fields of the molecules influence their interaction with a biological target. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein (receptor). A significant challenge for applying molecular docking to robenidine is that its precise molecular target is not definitively known for many of its activities, although it is thought to disrupt the cell membrane potential in bacteria. nih.gov If a specific protein target were identified, docking studies could help visualize the binding mode of different robenidine analogues. This would allow researchers to understand, at an atomic level, why certain substitutions (e.g., a 4-trifluoromethoxy group for antimalarial activity or an indole moiety for antibacterial activity) enhance binding affinity and, consequently, biological potency.

The development of predictive QSAR models and the application of molecular docking simulations represent a future opportunity to accelerate the optimization of the robenidine scaffold for various therapeutic applications.

Research on Robenidine Resistance Mechanisms and Evolution

Experimental Induction and Characterization of Robenidine Resistance (e.g., in Eimeria tenella)

Experimental studies have been conducted to investigate the development of resistance to robenidine in laboratory settings, particularly in Eimeria tenella. cambridge.orgnih.gov These studies often involve serially passaging E. tenella strains in chickens exposed to increasing concentrations of the drug. cambridge.orgnih.gov

Research has shown that the development of resistance to robenidine in E. tenella can occur in a stepwise manner as the drug concentration is increased. cambridge.orgnih.gov The rate at which resistance develops can be influenced by factors such as the size of the parasite population and the number of oocysts in the inoculum, with larger populations and higher oocyst numbers increasing the likelihood of selecting resistant parasites. cambridge.orgnih.gov

In one study, a Houghton strain (H) of E. tenella was successfully made resistant to 264 ppm of robenidine through serial passage in chickens. cambridge.orgnih.gov The degree of resistance developed appeared to be dependent on the drug selection pressure applied. cambridge.orgnih.gov For instance, lines passaged at lower concentrations (2, 4, and 8 ppm) for 16 passages did not develop resistance to 33 ppm robenidine, suggesting a correlation between the level of drug exposure and the development of resistance. cambridge.orgnih.gov

Genetic and Molecular Basis of Robenidine Resistance

While the experimental induction of robenidine resistance in Eimeria species is well-documented, detailed information on the specific genetic and molecular mechanisms conferring this resistance is less extensively covered in the provided search results. However, the development of resistance generally implies underlying genetic changes within the parasite population that allow them to survive and reproduce in the presence of the drug. These changes could involve mutations in genes encoding drug targets, efflux pumps that remove the drug from the parasite, or enzymes that metabolize the drug. Further research is needed to fully elucidate the precise genetic and molecular determinants of robenidine resistance in Eimeria.

Strategies for Mitigating or Delaying Robenidine Resistance Development

Strategies to mitigate or delay the development of robenidine resistance are essential for preserving its effectiveness as a coccidiostat. One key strategy involves the intermittent and rotating use of robenidine with other anticoccidial agents. nih.govdrugbank.compharmaoffer.com This approach, often referred to as shuttle programs or rotation programs, aims to reduce the continuous selective pressure on the parasite population from a single drug, thereby slowing the emergence and spread of resistance. drugbank.compharmaoffer.comew-nutrition.com

Using robenidine as part of a "clean-up" strategy in anticoccidial programs is also suggested. rooyandarou.comelsitioporcino.com This involves using robenidine to significantly reduce the oocyst shedding in flocks, particularly in situations of high infection pressure or as a measure to reduce resistant Eimeria strains, potentially allowing other anticoccidials, such as ionophores, to regain sensitivity. rooyandarou.comelsitioporcino.com

Metabolic and Biotransformation Studies of Robenidine

Identification of In Vivo Metabolic Pathways

The in vivo metabolism of robenidine involves several key pathways, primarily centered around the hydrolysis of its semi-carbazide bonds and subsequent oxidation reactions. In rabbits, the metabolic pathway involves the hydrolysis of the semi-carbazide bonds, followed by the oxidation of the resulting p-chlorobenzaldehyde to p-chlorobenzoic acid. This p-chlorobenzoic acid can then be conjugated with glycine (B1666218), leading to the formation of p-chlorohippuric acid. nih.goveuropa.eu In chickens and turkeys, the main metabolic pathways similarly involve the hydrolysis of the semi-carbazide bonds and the subsequent oxidation of p-chlorobenzaldehyde to p-chlorobenzoic acid. researchgate.net

While hydrolysis and oxidation are prominent, research on related guanidine (B92328) compounds, such as isopropoxy benzene (B151609) guanidine (IBG), suggests that other pathways like hydroxylation and cyclization can also be involved in the metabolism of this class of compounds. mdpi.comresearchgate.net A cyclization reaction has been noted as a common metabolic pathway in guanidine-containing compounds, and a cyclized metabolite was observed in the metabolism of the anticoccidial drug robenidine. mdpi.com Hydroxylation has also been identified as a major metabolic pathway for IBG in rat liver microsomes. mdpi.comresearchgate.net

Characterization of Robenidine Metabolites in Biological Systems

The characterization of robenidine metabolites in biological systems has revealed the presence of several transformation products. In Channel catfish (Ictalurus punctatus), studies using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) identified robenidine hydrochloride (ROBH) and its potential major metabolites, 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA). nih.govresearchgate.netnih.gov Following a single oral administration in Channel catfish, robenidine is rapidly metabolized, and both the parent compound (ROBH) and PCBA are excreted. PCBA was found to account for a significant portion of the total drug detected. nih.govresearchgate.netnih.gov

In rabbits, unchanged robenidine hydrochloride is the major compound excreted in the feces, while in the urine, p-chlorobenzoic acid or p-chlorohippuric acid are the major metabolites. nih.goveuropa.eu Several minor metabolites, each representing less than 10%, have also been observed in both feces and urine of rabbits. nih.gov

Studies in chickens have identified robenidine and nine metabolites in various tissues and excreta, including droppings, liver, kidney, blood, bile, muscle, skin, and fat. cabidigitallibrary.org A triazole metabolite was specifically found in the liver, fat, and skin of chickens but not in the droppings. cabidigitallibrary.org Robenidine hydrochloride was the primary residue detected in chicken tissues, and the identified metabolites were generally found to be less toxic than the parent compound. cabidigitallibrary.org

The relative abundance of robenidine and its metabolites can vary depending on the biological sample and time point. In Channel catfish water samples collected between 12 and 24 hours post-administration, PCBA showed a prominent peak, along with peaks for PCHA and ROBH. nih.govresearchgate.net

Comparative Metabolism of Robenidine Across Different Organisms

Comparative metabolism studies highlight variations in how robenidine is processed in different species. In Channel catfish, robenidine is rapidly metabolized and excreted, with PCBA being a major metabolite detected in both the fish and the surrounding water. nih.govresearchgate.netnih.gov

In rabbits, while robenidine is partially absorbed, a large proportion (80%) of the administered dose is recovered in the feces, with 20% recovered in the urine. nih.gov Unchanged robenidine is the main compound in feces, whereas p-chlorobenzoic acid and p-chlorohippuric acid are the dominant metabolites in urine. nih.goveuropa.eu

In chickens, robenidine is also metabolized, with robenidine hydrochloride being the main residue in tissues. cabidigitallibrary.org The presence of a triazole metabolite in specific tissues like liver, fat, and skin, but not in droppings, suggests tissue-specific distribution or metabolism of certain transformation products in this species. cabidigitallibrary.org

Research on the related compound IBG in rat liver microsomes indicates metabolic pathways involving O-dealkylation, oxygenation, cyclization, and hydrolysis, with hydroxylation being a major route. mdpi.comresearchgate.net While this study focused on a related compound and an in vitro system, it provides insights into potential metabolic reactions that might occur with robenidine in mammalian systems.

The elimination rates of robenidine and its metabolites can also differ between species. For instance, the elimination half-lives of robenidine and PCBA in grass carp (B13450389) muscle were reported as 17.31 h and 138.53 h, respectively. researchgate.net

The available data indicate that while the core metabolic processes like hydrolysis and oxidation are common, the specific profiles of metabolites and their relative abundance can vary across different animal species, including fish, rabbits, and poultry.

Metabolites of Robenidine Identified in Different Species

SpeciesPrimary Metabolic PathwaysMajor Metabolites IdentifiedMinor Metabolites Identified
Channel CatfishHydrolysis, Oxidation4-chlorobenzoic acid (PCBA), Robenidine HCl4-chlorohippuric acid (PCHA)
RabbitHydrolysis of semi-carbazide bonds, Oxidation, Conjugationp-chlorobenzoic acid, p-chlorohippuric acidMultiple minor metabolites
ChickenHydrolysis of semi-carbazide bonds, OxidationRobenidine HCl (in tissues), p-chlorobenzoic acidTriazole metabolite, others

Advanced Analytical Methodologies for Robenidine Detection

Chromatographic Techniques for Quantitation and Identification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), serves as a fundamental tool for the separation and subsequent detection of robenidine in complex samples. The choice of detector depends on the required sensitivity, selectivity, and the nature of the matrix.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, Fluorescence)

HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is a commonly employed technique for the determination of robenidine residues. UV detectors measure the absorption of UV or visible light by the analyte as it elutes from the column scioninstruments.com. Robenidine has chromophoric groups that allow for detection in the UV range. For instance, UV detection at 312 nm or 317 nm has been reported for robenidine analysis in chicken muscle and eggs researchgate.net, researchgate.net. DAD provides a more comprehensive spectral profile, allowing for peak purity assessment and identification based on UV-Vis spectra scioninstruments.com. A method for determining robenidine in animal feeds utilized HPLC with both DAD (at 317 nm) and MS detectors researchgate.net. The separation was achieved on a Purosphere ODS column in isocratic mode using a methanol (B129727)–water mixture acidified with 0.1% trifluoroacetic acid researchgate.net.

While fluorescence detection (FLD) offers high sensitivity and specificity, its application is limited to fluorescent molecules or those that can be derivatized to become fluorescent scioninstruments.com. Ionophore coccidiostats, for example, often require a derivatization step for fluorescence detection as they lack suitable chromophores researchgate.net. Robenidine is typically analyzed using UV or DAD, suggesting it possesses sufficient UV activity for these detection methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as a powerful and highly selective technique for the analysis of robenidine and its metabolites in various complex matrices tudublin.ie, navarra.es. This technique offers enhanced sensitivity and specificity compared to conventional detection methods like UV or fluorescence, enabling the determination of residues at very low concentrations researchgate.net.

LC-MS/MS methods have been developed and validated for the simultaneous detection of robenidine and other coccidiostats in matrices such as eggs, muscle, and feed researchgate.net, mdpi.com, navarra.es. The technique typically involves electrospray ionization (ESI), often in positive mode (ESI+), followed by fragmentation and detection of specific precursor and product ions in multiple reaction monitoring (MRM) mode mdpi.com, navarra.es.

Sample preparation procedures prior to LC-MS/MS analysis are crucial for extracting and purifying robenidine from the matrix. Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) mdpi.com, mdpi.com. Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods have also been successfully applied for the analysis of robenidine and its metabolites in tissues like fish muscle mdpi.com, researchgate.net. These methods often involve extraction with solvents like acetonitrile, followed by clean-up steps using sorbents such as ODS researchgate.net.

LC-MS/MS has been used to monitor robenidine and its potential major metabolites, such as 4-chlorobenzoic acid (PCBA) and 4-chlorohippuric acid (PCHA), in matrices like channel catfish water and tissues mdpi.com. Studies have shown that PCBA can be a significant metabolite of robenidine in fish mdpi.com, researchgate.net.

Immunoassay Development for Robenidine Analysis (e.g., ELISA, Lateral Flow Immunoassay)

Immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer rapid and cost-effective alternatives for the screening of robenidine residues, particularly for high-throughput analysis. These methods rely on the specific binding of antibodies to the target analyte.

Indirect competitive ELISA (ic-ELISA) and competitive immunochromatographic strip assays have been developed for the detection of robenidine hydrochloride (ROBH) in samples like shrimp, chicken breast, and chicken liver creative-diagnostics.com, researchgate.net. These assays utilize monoclonal antibodies with high specificity for robenidine, showing minimal cross-reactivity with other commonly used anticoccidial drugs creative-diagnostics.com, researchgate.net.

The sensitivity of these immunoassays is typically expressed by the 50% inhibitory concentration (IC50) for ELISA and the visual limit of detection (vLOD) for LFIA. For a monoclonal antibody-based ic-ELISA, an IC50 of 0.927 ng/mL for ROBH has been reported creative-diagnostics.com, researchgate.net. Lateral flow immunochromatographic strip assays have demonstrated cut-off values of 10 ng/g for chicken liver and shrimp, and 5 ng/g for chicken breast researchgate.net. These rapid tests can provide results within 10 minutes by visual observation researchgate.net.

Immunoassays serve as effective tools for rapid screening, and positive results can be further confirmed using more definitive methods like LC-MS/MS researchgate.net.

Method Validation and Performance in Complex Biological Matrices

Rigorous method validation is essential to ensure the reliability and accuracy of analytical results for robenidine determination in complex biological matrices. Validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, recovery, and matrix effects tudublin.ie, ich.org. Validation is often performed according to established guidelines, such as Commission Decision 2002/657/EC in the European Union researchgate.net, tudublin.ie, navarra.es.

Chromatographic methods, including HPLC-UV/DAD and LC-MS/MS, have been validated for various matrices. For HPLC-UV analysis of robenidine in eggs, a decision limit (CCα) of 10 µg/kg and a detection capability (CCβ) of 17 µg/kg have been determined researchgate.net. For HPLC-DAD and MS detection of robenidine in animal feeds, the LOQ was estimated at 0.1 mg/kg for DAD UV and 0.02 mg/kg for MS detection researchgate.net. Recovery rates in animal feeds ranged from 85% to 95% with a relative standard deviation (RSD) of 2% researchgate.net.

LC-MS/MS methods generally offer lower detection and quantitation limits. For the determination of robenidine and its metabolites in channel catfish water and tissues, LODs were 10 μg/kg and LOQs were 5 μg/kg mdpi.com. Recovery rates for ROBH in water were 77–123%, while in fish tissues, the recovery was reported as very low, less than 2% of the total amount administered mdpi.com. However, other studies on LC-MS/MS in fish plasma and muscle reported average extraction recovery rates exceeding 78% using ODS as a sorbent in a modified QuEChERS method researchgate.net. Matrix effects, such as signal suppression or enhancement, can occur in complex biological matrices and need to be evaluated during validation researchgate.net, mdpi.com. Matrix-matched calibration curves are often used to compensate for matrix effects researchgate.net, navarra.es.

Immunoassay methods have also undergone validation. For the ic-ELISA for robenidine in shrimp, chicken breast, and chicken liver, recoveries ranged from 87.8% to 102.0% researchgate.net. Assay recoveries for an ELISA kit for robenidine ranged from 79.1% to 90.3% with a coefficient of variation (CV) of less than 15% clinicalresearchnewsonline.com, creative-diagnostics.com. The cross-reactivity of the antibody with other related compounds is a critical validation parameter for immunoassays to ensure specificity creative-diagnostics.com.

Here is a summary of some reported validation data:

MethodMatrixAnalyte(s)LODLOQRecovery (%)RSD/CV (%)Reference
HPLC-UVEggsRobenidine---- researchgate.net
HPLC-DAD/MSAnimal FeedsRobenidine-0.1 mg/kg (DAD), 0.02 mg/kg (MS)85-952 researchgate.net
HPLC-MS/MSChannel Catfish Water & TissuesROBH, PCBA, PCHA10 μg/kg5 μg/kgWater: 77-123 (ROBH)Water: <7 mdpi.com
HPLC-HESI-MS/MSFish Plasma and MuscleROBH, PCBA, PCHA≤ 2.5 μg/L/kg≤ 5 μg/L/kg> 78 (Extraction)≤ 12.4 researchgate.net
LC-MS/MSEggsRobenidine (multi-analyte)0.23-0.52 µg/kg0.82-1.73 µg/kg> 71.69- mdpi.com
ic-ELISAShrimp, Chicken Breast, Chicken LiverROBH--87.8-102.0- researchgate.net
ELISA KitShrimp, Chicken Breast, Chicken LiverRobenidine0.927 ng/mL (Sensitivity)-79.1-90.3<15 clinicalresearchnewsonline.com, creative-diagnostics.com

Note: LOD and LOQ values may vary depending on the specific method and matrix.

The validation data demonstrates that both chromatographic and immunoassay methods can provide reliable results for the determination of robenidine in various complex biological matrices, with LC-MS/MS generally offering the highest sensitivity for confirmatory analysis.

Environmental Fate and Degradation Pathways of Robenidine

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis: The stability of robenidine in water is highly dependent on pH. Studies show that robenidine hydrochloride is hydrolytically stable in neutral and alkaline conditions (pH 7 and 9). However, under acidic conditions (pH 4), it undergoes hydrolysis. This suggests that in acidic aquatic environments or soil matrices, hydrolytic degradation could be a significant pathway for its transformation.

Table 1: Hydrolytic Stability of Robenidine Hydrochloride at Various pH Levels
pH LevelStability
4Undergoes Hydrolysis
7Stable
9Stable

Photolysis: Photodegradation, or the breakdown of compounds by light, also contributes to the environmental fate of robenidine. In one study, the dissipation of robenidine under specific light and temperature conditions was observed, with the concentration decreasing to 52% after 24 hours and 17% after 48 hours. This indicates that sunlight can play a role in its degradation in surface waters and on soil surfaces.

Structural Elucidation of Environmental Degradation Products

The transformation of robenidine in the environment and within organisms leads to several degradation products. The primary metabolic pathway involves the hydrolysis of the molecule's semi-carbazide bonds.

This initial cleavage is followed by the oxidation of the resulting intermediate, p-chlorobenzaldehyde, to form p-chlorobenzoic acid (PCBA). PCBA is a principal metabolite identified in multiple species. Further metabolic processes can lead to species-specific conjugates. For instance, in rabbits, PCBA is conjugated with glycine (B1666218) to produce p-chlorohippuric acid (PCHA). A study on channel catfish also identified both PCBA and PCHA as metabolites.

In chickens, a different transformation occurs where the aminoguanidine (B1677879) part of the robenidine molecule undergoes cyclization, leading to the formation of a triazole derivative.

Table 2: Key Degradation Products of Robenidine
Compound NameAbbreviationFormation Pathway
p-chlorobenzaldehyde-Intermediate from hydrolysis of semi-carbazide bonds.
p-chlorobenzoic acidPCBAOxidation of p-chlorobenzaldehyde.
p-chlorohippuric acidPCHAConjugation of PCBA with glycine (e.g., in rabbits).
Triazole derivative-Cyclization of the aminoguanidine moiety (e.g., in chickens).

Ecotoxicological Implications of Robenidine and its Environmental Metabolites

The potential impact of robenidine and its metabolites on non-target organisms is a key aspect of its environmental risk profile. Ecotoxicity studies have been conducted on various terrestrial and aquatic species.

For the terrestrial environment, acute toxicity values have been established for key soil organisms. In the aquatic compartment, robenidine has been shown to be significantly more toxic, with fish being particularly sensitive. The lowest observed toxicity value was a 96-hour EC50 of 36 μg/L for fish.

Table 3: Ecotoxicity of Robenidine in Terrestrial and Aquatic Organisms
CompartmentOrganismEndpointValue
TerrestrialEarthwormsAcute Toxicity1,000 mg/kg dry soil
TerrestrialPlantsAcute Toxicity100 mg/kg dry soil
AquaticFish96-hour EC5036 µg/L

Terrestrial and Aquatic Model Ecosystem Studies for Environmental Behavior

The behavior of robenidine in environmental systems is largely governed by its physical and chemical properties, particularly its tendency to adsorb to soil and its persistence.

In terrestrial ecosystems, robenidine exhibits very low mobility. This is due to its extremely high soil organic carbon-water (B12546825) partition coefficient (Koc), which has been measured at 426,580 L/kg. A high Koc value indicates strong adsorption to soil particles and organic matter, which significantly limits its potential to leach into groundwater. Consequently, robenidine is not expected to be a concern for groundwater contamination. The persistence of robenidine in soil is moderate, with a reported half-life (DT50) of 118 days at 20°C.

In an aquatic model ecosystem study involving channel catfish, the fate of robenidine after administration was investigated. The study found that robenidine is rapidly metabolized and excreted. A mass balance analysis revealed that 80.7% of the administered dose was recovered in the water, primarily as the parent compound (38.3%) and its main metabolite, p-chlorobenzoic acid (PCBA) (42.4%). This demonstrates that in aquatic systems, both robenidine and its primary degradation product can be present in the water column following excretion from aquatic organisms.

Table 4: Environmental Behavior Parameters for Robenidine
ParameterValueImplication
Soil Adsorption Coefficient (Koc)426,580 L/kgVery high adsorption to soil; low mobility.
Soil Half-life (DT50)118 days (at 20°C)Moderately persistent in soil.

Broader Research Applications and Future Directions for Robenidine

Repurposing Robenidine and its Analogues for Diverse Infectious Diseases

Recent research has demonstrated the potential to repurpose robenidine and its structural analogues for treating infections beyond coccidiosis. acs.orgadelaide.edu.au The aminoguanidine (B1677879) chemotype of robenidine has been explored through medicinal chemistry approaches to refine its activity against various bacterial pathogens. acs.org This chemical scaffold is amenable to synthetic modification, allowing for the development of analogues with potentially improved activity against pathogens other than Eimeria. acs.org

Studies have evaluated robenidine and other aminoguanidines for their efficacy against several protozoan parasites, including Toxoplasma gondii, Leishmania donovani, Babesia microti, and the trypanosomes, T. brucei and T. cruzi. acs.org For instance, robenidine showed in vitro activity against Toxoplasma gondii with an IC₅₀ of 0.03 μg/mL, while the analogue CGP 40215A demonstrated activity against Leishmania donovani (IC₅₀ 18 μM) and T. brucei and T. cruzi (IC₅₀ 20 μM). acs.org Robenidine has also shown moderate in vivo activity against the murine malaria species P. berghei. acs.orgnih.gov

Despite the close genetic relationship between Eimeria and Plasmodium (both belonging to the Apicomplexa phylum), there has been relatively limited historical research into robenidine's efficacy against malaria. acs.orgnih.gov However, recent studies have investigated a series of aminoguanidine robenidine analogues against Plasmodium falciparum, including multidrug-resistant strains, in vitro. acs.orgnih.gov Some analogues have shown potent antimalarial activity. acs.orgnih.gov For example, one aminoguanidine analogue (referred to as compound 1 ) exhibited excellent activity against drug-resistant malaria in vitro and impressive in vivo efficacy in a murine model of Plasmodium yoelii infection with an ED₅₀ value of 0.25 mg/kg/day in a standard 4-day test. acs.orgnih.gov Iterative structure-activity relationship (SAR) studies have been conducted to identify analogues with improved antimalarial activity. acs.orgnih.gov Notably, nitro and cyano derivatives were found to be significantly more active than robenidine against P. falciparum. nih.gov A 3-CN analogue (compound 21 ) showed a particularly low IC₅₀ value of 7 nM. nih.gov

Beyond protozoa, robenidine and its analogues have been tested against various microorganisms, including Lactobacillus, E. coli, Acanthamoeba polyphaga, Goussia carpelli, and several other Gram-positive and Gram-negative bacterial pathogens. acs.org While robenidine initially showed limited intrinsic activity against Gram-negative bacteria, studies have demonstrated potent activity when used in combination with outer membrane permeabilizers like EDTA and polymyxin (B74138) B nonapeptide (PMBN). mdpi.complos.orgresearchgate.netfrontiersin.org This suggests a potential for topical and otic formulations for both animal and human use. mdpi.com Specific robenidine analogues, such as NCL195, have shown potent bactericidal activity against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential. plos.org NCL195 also exhibited activity against Gram-negative pathogens in the presence of outer membrane permeabilizers. plos.org

Furthermore, robenidine has been identified as a potential antifungal agent through screening of FDA-approved drugs. frontiersin.orgresearchgate.netnih.gov It has shown broad-spectrum antifungal activity against various fungal pathogens, including Candida albicans (including fluconazole-resistant strains), Candida auris, Cryptococcus neoformans, and Aspergillus fumigatus. frontiersin.orgresearchgate.netnih.gov Physiological concentrations of robenidine were able to significantly inhibit yeast cell growth, filamentation, and biofilm formation in Candida albicans. researchgate.netnih.gov

Recent studies have also explored robenidine derivatives as potential antischistosomal drug candidates. researchgate.netnih.govonehealthdrugs.com Due to the similar habitat and related cellular mechanisms (such as the heme detoxification pathway) between Plasmodium falciparum and Schistosoma mansoni, the promising antimalarial activity of robenidine derivatives motivated this investigation. researchgate.netnih.govonehealthdrugs.com Phenotypic screening of robenidine and derivatives against Schistosoma mansoni schistosomula and adults identified candidates with low EC₅₀ values. researchgate.netnih.gov Structure-activity relationship studies indicated that electron-withdrawing groups on the phenyl ring and methyl groups adjacent to the guanidine (B92328) moiety enhanced activity against S. mansoni. researchgate.netnih.gov

The repurposing of robenidine and the development of its analogues represent a promising strategy to address the growing challenge of drug resistance in various infectious diseases. mdpi.comadelaide.edu.au

Here is a table summarizing some of the infectious agents against which robenidine and its analogues have shown activity:

Infectious AgentTypeActivity Demonstrated AgainstReference(s)
Eimeria spp.ProtozoanCoccidiosis in poultry and livestock (original use) acs.orgnih.govdrugbank.com
Plasmodium falciparumProtozoanDrug-resistant strains (in vitro), Murine P. yoelii (in vivo) acs.orgnih.gov
Toxoplasma gondiiProtozoanIn vitro acs.org
Leishmania donovaniProtozoanIn vitro (analogue CGP 40215A) acs.org
Babesia microtiProtozoanIn vivo (murine) acs.org
Trypanosoma bruceiProtozoanIn vitro (analogue CGP 40215A) acs.org
Trypanosoma cruziProtozoanIn vitro (analogue CGP 40215A) acs.org
Schistosoma mansoniHelminthSchistosomula and adults (in vitro) researchgate.netnih.govonehealthdrugs.com
Gram-positive bacteriaBacteriaStaphylococcus aureus (MRSA), Enterococcus spp. (VRE), Streptococcus pneumoniae mdpi.comadelaide.edu.auplos.orgfrontiersin.org
Gram-negative bacteriaBacteriaE. coli, P. aeruginosa, K. pneumoniae, A. baumannii, Enterobacter spp. (in combination with permeabilizers) mdpi.complos.orgresearchgate.netfrontiersin.org
Candida albicansFungusYeast growth, filamentation, biofilm formation, fluconazole-resistant strains frontiersin.orgresearchgate.netnih.gov
Candida aurisFungusGrowth frontiersin.orgnih.gov
Cryptococcus neoformansFungusGrowth frontiersin.orgnih.gov
Aspergillus fumigatusFungusGrowth frontiersin.orgnih.gov
Acanthamoeba polyphagaProtozoanTested acs.org
Goussia carpelliProtozoanTested acs.org
Lactobacillus spp.BacteriaTested acs.org

Exploration of Robenidine in Host-Parasite Molecular Interactions

Understanding the intricate molecular interactions between hosts and parasites is crucial for developing new therapies. mdpi.comfrontiersin.org While the exact mechanism of action of robenidine against protozoa is not fully understood despite its long history of use, some studies have provided insights. nih.gov Early research suggested that ATPase might be a primary target, while other studies observed effects on the Golgi body and endoplasmic reticulum in E. tenella. nih.gov Swelling of the perinuclear space was also noted, potentially indicating increased metabolism leading to cell damage. nih.gov Robenidine is thought to prevent the formation of mature schizonts in coccidia, possibly by inhibiting oxidative phosphorylation in the parasite mitochondria. msdvetmanual.comvetdergikafkas.org High concentrations of robenidine have been shown to inhibit oxidative phosphorylation in mammalian mitochondria as well. tandfonline.com

In the context of antifungal activity against Candida albicans, robenidine appears to disrupt cell wall integrity. researchgate.net C. albicans cells treated with robenidine showed hypersensitivity to cell wall stressors, and transmission electron microscopy revealed severe damage to the cell wall. researchgate.net Robenidine treatment also led to a dose-dependent increase in the phosphorylation of Mkc1, a marker for cell wall integrity, suggesting that this pathway may be involved in its antifungal mechanism. researchgate.net Further analysis using RNA-seq and qPCR indicated that Rlm1, a downstream transcription factor of Mkc1, might be a potential target of robenidine in C. albicans. researchgate.net

Exploring robenidine's impact on host-parasite molecular interactions can involve investigating how the compound influences parasite survival mechanisms and the host's defense and metabolic systems. frontiersin.org Computational approaches, such as predicting host-parasite protein-protein interaction networks, can help identify specific interactions that could be targeted. frontiersin.org While large-scale experimental data on host-parasite molecular interactions is still developing, computational predictions, especially when filtered by factors like parasite secretome and membrane proteins or host tissue-specific protein expression, can provide valuable insights. frontiersin.org

Studies using multi-omics techniques in animal models, such as rabbits with diarrhea, have provided insights into the complex interplay between the gut microbiome, host transcriptome, and metabolome in the context of infection. nih.govmdpi.com Although these studies may not directly focus on robenidine's mechanism against the primary pathogen in all cases, they highlight the value of integrated omics approaches in understanding the broader biological impact of interventions and infections. nih.govmdpi.com For example, in a study on rabbit diarrhea, multi-omics analysis revealed significant changes in gut microbial composition, altered metabolic profiles, and differential gene expression in host tissues, pointing to the involvement of pathways like the IL-17 signaling pathway and arachidonic acid metabolism. nih.govmdpi.com While this specific study mentions robenidine in the context of correlation analysis with microbial groups, it underscores the potential of omics to unravel complex host-pathogen dynamics. mdpi.com

Further research is needed to fully elucidate the molecular targets and pathways affected by robenidine and its analogues in various pathogens and to understand how these interactions influence the host-parasite relationship at a molecular level. researchgate.netfrontiersin.orgnih.gov

Design and Synthesis of Next-Generation Robenidine-Based Therapeutics

The promising activity of robenidine and its aminoguanidine core against various infectious agents has spurred efforts in designing and synthesizing next-generation therapeutics based on this scaffold. acs.orgnih.govplos.orgresearchgate.netnih.govnih.gov Medicinal chemistry approaches are being applied to modify the robenidine structure to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity. acs.orgmdpi.complos.org

The synthesis of robenidine analogues typically involves the reaction of substituted benzaldehydes or acetophenones with 1,3-diaminoguanidine hydrochloride. acs.orgnih.govnih.gov This one-step route allows for the generation of symmetrical aryl aminoguanidine products. acs.orgnih.govnih.gov Structure-activity relationship (SAR) studies are crucial in identifying modifications that lead to improved activity against specific pathogens. acs.orgnih.govresearchgate.netnih.gov For instance, SAR studies in the context of antimalarial activity revealed that the position and nature of substituents on the phenyl ring significantly impact potency. nih.gov Electron-withdrawing groups at the para or meta positions and the presence of methyl groups adjacent to the guanidine moiety have been shown to enhance activity against Schistosoma mansoni. researchgate.netnih.gov

The design of next-generation robenidine-based therapeutics also involves addressing limitations of the parent compound, such as limited solubility and activity against certain pathogens. mdpi.complos.org For example, efforts have focused on synthesizing analogues with improved solubility and potency against Gram-negative pathogens. mdpi.com The development of pyrimidine-based robenidine analogues, such as NCL195, represents an effort to explore alternative scaffolds while retaining the core activity against pathogens like MRSA and VRE. mdpi.comnih.gov These analogues have shown improved pharmacokinetic/pharmacodynamic profiles and reduced toxicity compared to the parent compound. mdpi.com

The iterative process of synthesis and evaluation through in vitro and in vivo studies is essential for identifying lead compounds with desirable properties. acs.orgnih.govplos.orgnih.gov While some promising in vitro results have been obtained, challenges remain in translating this activity to in vivo efficacy, as observed in studies with antischistosomal robenidine derivatives. researchgate.netnih.gov Future design efforts will likely focus on further optimizing the structure to improve in vivo performance and target specificity. researchgate.netnih.gov

The synthesis of robenidine analogues allows for systematic exploration of the chemical space around the aminoguanidine core. acs.orgnih.gov This includes varying substituents on the aromatic rings and exploring bioisosteres of the guanidine moiety. nih.gov The goal is to develop a family of compounds with enhanced therapeutic potential against a broader range of infectious diseases. plos.orgnih.gov

Integration of Systems Biology and Omics Technologies in Robenidine Research

The integration of systems biology and various omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) holds significant potential for advancing robenidine research. nih.govmdpi.comcreative-diagnostics.com These approaches can provide a comprehensive understanding of how robenidine and its analogues interact with pathogens and host organisms at a molecular level.

Transcriptomics, for example, can be used to analyze changes in gene expression in pathogens or host cells upon exposure to robenidine. researchgate.netnih.govmdpi.com This can help identify pathways and processes that are affected by the drug, providing insights into its mechanism of action. In the study on the antifungal activity of robenidine against C. albicans, RNA-seq was used to identify Rlm1 as a potential target, highlighting the utility of transcriptomics in target identification. researchgate.net

Metabolomics can provide a snapshot of the metabolic changes occurring in response to robenidine treatment or during infection. nih.govmdpi.com This can reveal how the drug disrupts essential metabolic pathways in pathogens or how the host's metabolism is altered during the host-parasite interaction. Studies in rabbits using metabolomics have shown alterations in pathways like bile secretion and tryptophan metabolism in the context of diarrhea, demonstrating the ability of this technology to capture relevant biological changes. nih.govmdpi.com

Proteomics can be employed to study changes in protein abundance and modification in response to robenidine. This can help identify the specific protein targets of the drug and understand how protein networks are affected. While not specifically highlighted for robenidine in the provided context, proteomics is a valuable tool in drug mechanism studies.

Integrating data from multiple omics layers through systems biology approaches can provide a more holistic view of the complex interactions. nih.govmdpi.com This integrated analysis can help connect changes at the genomic or transcriptomic level to alterations in protein function and metabolic output. For instance, combining microbiome, transcriptome, and metabolome data has been used to explore the mechanisms of immune response to diarrhea in rabbits, demonstrating the power of multi-omics in understanding complex biological processes. nih.govmdpi.com

Furthermore, omics technologies can be used to study host-parasite interactions in the presence of robenidine. By analyzing changes in both host and parasite molecular profiles, researchers can gain a deeper understanding of how the drug modulates the intricate crosstalk between the two organisms. frontiersin.org This can help identify biomarkers of drug efficacy or resistance and inform the development of more targeted therapies.

The application of systems biology and omics technologies in robenidine research is still in its early stages but holds immense potential for accelerating the discovery and development of next-generation robenidine-based therapeutics by providing a deeper understanding of their mechanisms of action and effects on both pathogens and hosts. nih.govmdpi.comcreative-diagnostics.com

Concluding Remarks and Identified Research Gaps

Summary of Key Academic Contributions to Robenidine Science

Robenidine, an organochlorine compound, has been primarily recognized and utilized as a coccidiostat in poultry and rabbits since the early 1970s to control coccidiosis, a significant protozoal infection nih.govwikipedia.orgnih.gov. Academic research has established its effectiveness in slowing the growth and reproductive cycles of coccidian parasites, contributing to the management of this economically burdensome disease in the poultry industry nih.gov. A key contribution of robenidine in the context of antimicrobial resistance is its role in delaying the development of resistance when used intermittently or in rotation with other antimicrobial agents nih.govwikipedia.org.

Beyond its established anticoccidial use, academic contributions have explored the broader antimicrobial potential of robenidine and its analogues. Studies have demonstrated that robenidine possesses activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) mdpi.comglpbio.com. Research has also indicated activity against Streptococcus pneumoniae mdpi.complos.org. The mechanism of action against these Gram-positive bacteria appears to involve the disruption of the cell membrane potential, hindering essential cellular energy processes plos.orgfrontiersin.org.

Furthermore, academic investigations have extended to evaluating robenidine and its derivatives against Gram-negative pathogens and other parasites. While robenidine itself has shown limited activity against many Gram-negative bacteria, studies have revealed that in combination with outer membrane permeabilizers like EDTA or polymyxin (B74138) B, it can exhibit potent activity against a broad range of Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae mdpi.complos.orgfrontiersin.orgresearchgate.net. This suggests a potential for repurposing or developing robenidine-based agents for topical or otic applications mdpi.com.

Recent academic contributions have also explored the potential of robenidine analogues as agents against other parasitic diseases, such as malaria and schistosomiasis. Despite the genetic similarity between Eimeria (the target of robenidine) and Plasmodium (the malaria parasite), research into robenidine's antimalarial efficacy has been limited until recently nih.govacs.org. Studies have now shown that robenidine exhibits in vitro activity against Plasmodium falciparum, including drug-resistant strains, and iterative structure-activity relationship studies have led to the discovery of potent aminoguanidine (B1677879) analogues with promising in vivo efficacy in murine malaria models nih.govacs.org. Similarly, preliminary phenotypic screening of robenidine derivatives has shown potential activity against Schistosoma mansoni, although further refinements are needed to enhance antischistosomal specificity and in vivo activity researchgate.net.

Mechanism of action studies have suggested that robenidine may destabilize the plasma membrane of protozoa, leading to cell swelling adelaide.edu.au. Research into analogues has also indicated a potential interaction with the AT region of DNA via the conserved guanidine (B92328) backbone, suggesting a possible alternative mechanism of action that disrupts normal cellular processes adelaide.edu.au. For fungal pathogens like Candida albicans, research indicates robenidine may target the cell wall integrity signaling pathway, causing severe damage to the cell wall frontiersin.org.

Studies on the development of resistance to robenidine in Eimeria tenella have shown that resistance can develop through serial passaging with increasing drug concentrations, and the degree of resistance appears dependent on the drug selection pressure nih.gov.

Outstanding Questions and Future Research Trajectories

Despite the significant academic contributions to understanding robenidine, several outstanding questions and areas for future research remain. A key area requiring further elucidation is the precise molecular mechanism of action of robenidine across its various targets, particularly in protozoa and bacteria mdpi.comadelaide.edu.au. While membrane disruption and potential DNA interaction have been suggested, a comprehensive understanding of the specific cellular pathways and targets is needed to guide the rational design of more potent and selective analogues mdpi.comadelaide.edu.au.

Further research is warranted to fully explore the potential of robenidine analogues for treating infections beyond coccidiosis, particularly against drug-resistant bacterial pathogens and other parasites like Plasmodium and Schistosoma nih.govmdpi.comresearchgate.netacs.org. Future studies should focus on refining the structure-activity relationships of these analogues to enhance potency, solubility, and selectivity, while potentially reducing cytotoxicity observed with some derivatives mdpi.complos.orgresearchgate.net. Assessing the in vivo activity of promising analogues in relevant animal models is a crucial next step to refine predictions of clinical success researchgate.netacs.org.

Investigating the potential for synergy between robenidine or its analogues and other antimicrobial compounds is another important research trajectory acs.org. Studies have shown synergistic effects with outer membrane permeabilizers against Gram-negative bacteria, and exploring combinations with other classes of antimicrobials could lead to novel treatment strategies, particularly for multidrug-resistant infections mdpi.comfrontiersin.org.

Understanding the mechanisms by which pathogens, including coccidia and potentially bacteria or other parasites, develop resistance to robenidine and its analogues is critical for informing sustainable usage strategies and developing compounds that can circumvent existing resistance nih.govresearchgate.net. Research into the genetic and molecular basis of robenidine resistance would be valuable.

Finally, while some studies have touched upon the metabolic fate of robenidine, more detailed pharmacokinetic and mass balance studies in various animal species could provide valuable insights into its absorption, distribution, metabolism, and excretion, which is important for optimizing its use and developing new formulations or derivatives mdpi.com.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Robenidine against protozoal infections in poultry, and how can researchers design in vitro studies to validate these mechanisms?

  • Methodological Guidance : Begin with in vitro susceptibility assays (e.g., minimum inhibitory concentration [MIC] testing) using Eimeria-infected cell cultures. Include controls for drug solubility and stability. Validate mechanisms via fluorescence microscopy to observe parasite membrane disruption or ATP depletion assays to assess energy metabolism interference .

Q. What standardized protocols exist for assessing Robenidine's efficacy in avian coccidiosis models, and how should researchers control for environmental variables?

  • Methodological Guidance : Use controlled infection models with standardized Eimeria oocyst counts. Randomize treatment groups and include placebo controls. Monitor variables like feed composition, housing temperature, and co-infections, which may alter drug bioavailability. Reference OIE guidelines for antimicrobial testing in poultry .

Q. How can researchers investigate Robenidine's role in delaying antibiotic resistance, and what longitudinal study designs are appropriate?

  • Methodological Guidance : Employ sequential exposure experiments in Eimeria-infected flocks, alternating Robenidine with other anticoccidials (e.g., ionophores). Use PCR to track resistance gene markers (e.g., EtCRP1) over multiple generations. Include pharmacokinetic analyses to correlate dosing regimens with resistance emergence .

Advanced Research Questions

Q. How can transcriptomic approaches like RNA-seq elucidate Robenidine's impact on fungal cell wall integrity pathways, and what are the critical controls for such studies?

  • Methodological Guidance : Treat Candida albicans cultures with sub-MIC Robenidine doses, extract RNA at timed intervals (e.g., 30–120 minutes), and perform RNA-seq. Include untreated controls and normalize data using housekeeping genes (e.g., ACT1). Validate findings via qRT-PCR of key targets (e.g., RLM1) and phenotypic assays (e.g., cell wall stress sensitivity) .

Q. What computational strategies are recommended for predicting Robenidine's off-target effects in mammalian systems, and how should researchers validate these predictions experimentally?

  • Methodological Guidance : Use molecular docking simulations (e.g., AutoDock Vina) to screen Robenidine against human kinase or GPCR libraries. Prioritize high-affinity targets for in vitro validation (e.g., kinase inhibition assays). Cross-reference with ToxCast database to assess hepatotoxicity risks .

Q. How should researchers resolve contradictions between in vitro efficacy data and in vivo trial outcomes for Robenidine?

  • Methodological Guidance : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability gaps. Use ex vivo intestinal absorption models (e.g., Caco-2 cells) to assess drug permeability. If in vivo efficacy is lower than in vitro predictions, evaluate gut microbiota interactions via metagenomic sequencing .

Q. What experimental designs are optimal for studying Robenidine's synergy with antifungal agents like fluconazole?

  • Methodological Guidance : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use time-kill curves to assess synergistic effects over 24–48 hours. Include mechanistic studies (e.g., membrane fluidity measurements via laurdan staining) to identify combined action pathways .

Methodological Best Practices

  • Reproducibility : Document solvent purity, drug storage conditions, and instrument calibration details (e.g., HPLC gradients). For avian studies, specify oocyst speciation methods and animal welfare compliance .
  • Data Reporting : Report MIC values with 95% confidence intervals and use Shapiro-Wilk tests to confirm normality before applying parametric statistics. Avoid overinterpreting "significant" results without Bonferroni corrections for multiple comparisons .
  • Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines for sample size justification and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.